molecular formula C25H23ClN2O2S B2513531 N-(4-chlorophenyl)-3-((3,4-dimethylphenyl)sulfonyl)-6-ethylquinolin-4-amine CAS No. 899356-35-5

N-(4-chlorophenyl)-3-((3,4-dimethylphenyl)sulfonyl)-6-ethylquinolin-4-amine

Cat. No. B2513531
CAS RN: 899356-35-5
M. Wt: 450.98
InChI Key: NBKAKENRSCXPTC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-((3,4-dimethylphenyl)sulfonyl)-6-ethylquinolin-4-amine, also known as CDMEQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CDMEQ belongs to the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Scientific Research Applications

Synthesis Techniques and Molecular Structures

Research has been focused on developing diverse synthetic methods for quinoline derivatives due to their significance in medicinal chemistry and material science. For instance, a study described a diversity-oriented approach to 1,2-dihydroisoquinolin-3(4H)-imines using a copper(I)-catalyzed reaction, which is an efficient method for generating these compounds in good yields, indicating the utility of such frameworks in designing complex molecules (Chen et al., 2011).

Potential Antitumor Agents

Quinoline derivatives have been evaluated for their potential as antitumor agents. A notable example includes the synthesis of quinazoline antifolates as thymidylate synthase inhibitors, highlighting the role of nitrogen, oxygen, sulfur, and chlorine substituents in enhancing their activity (Marsham et al., 1989). Another study discovered a potent apoptosis inducer and anticancer agent with high blood-brain barrier penetration, showcasing the therapeutic potential of these compounds (Sirisoma et al., 2009).

Antimicrobial Applications

The antimicrobial properties of quinoline derivatives have been investigated, with studies synthesizing new compounds to test against various bacterial and fungal strains. This includes the development of new quinazolines with potential as antimicrobial agents, indicating a broad spectrum of activity against pathogens (Desai et al., 2007).

Novel Synthetic Methods and Catalysis

Research has also focused on novel synthetic methodologies, such as the use of silica-supported polyphosphoric acid for the synthesis of tetrahydroisoquinoline derivatives, offering cleaner and more efficient routes for compound assembly (Manolov et al., 2013). Additionally, the introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst has been reported for promoting the synthesis of polyhydroquinoline derivatives, demonstrating advancements in catalyst development for organic synthesis (Goli-Jolodar et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyl-6-ethylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O2S/c1-4-18-6-12-23-22(14-18)25(28-20-9-7-19(26)8-10-20)24(15-27-23)31(29,30)21-11-5-16(2)17(3)13-21/h5-15H,4H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKAKENRSCXPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-((3,4-dimethylphenyl)sulfonyl)-6-ethylquinolin-4-amine

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